![molecular formula C21H26ClN2NaO5S B12057780 sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate](/img/structure/B12057780.png)
sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate
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Overview
Description
Sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate, commonly known as tianeptine sodium, is a compound with significant pharmacological properties. It is primarily used as an atypical antidepressant and anxiolytic agent. Tianeptine sodium is known for its unique mechanism of action, which involves modulation of glutamate receptors and atypical agonism of the μ-opioid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tianeptine sodium involves several steps, starting from the appropriate benzo[c][2,1]benzothiazepine derivative. The key steps include chlorination, methylation, and sulfonation to introduce the necessary functional groups. The final step involves the reaction of the intermediate with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of tianeptine sodium typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Hydrolysis and Stability
The compound’s stability is influenced by its functional groups:
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Carboxylate group : As a sodium salt, it is highly water-soluble and stable in aqueous solutions .
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Dioxo groups : The sulfone moieties (5,5-dioxo) enhance stability, resisting hydrolytic cleavage under physiological conditions .
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Amide bond : While amides are generally stable, acidic or enzymatic conditions may cleave the bond between the heptanoate chain and the benzothiazepin core .
Salt Formation and Crystallization
The compound forms various salt derivatives, including:
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Hemisulfate monohydrate : Prepared by reacting the sodium salt with sulfuric acid in water/acetic acid mixtures, followed by crystallization .
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Hydrochloride salt : Formed via acid-base neutralization with hydrochloric acid .
Salt Form | Method | Key Conditions |
---|---|---|
Hemisulfate monohydrate | Sulfuric acid in water/acetic acid | Crystallization at controlled pH |
Hydrochloride | HCl treatment | Aqueous medium |
Molecular Data and Structural Features
The compound’s molecular properties are critical for understanding reactivity:
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₅ClN₂NaO₄S |
Molecular Weight | 458.9 g/mol |
Functional Groups | Sulfone (5,5-dioxo), amide, carboxylate |
Solubility | Highly water-soluble |
Biological Interactions
While not directly a chemical reaction, the compound’s biological activity is linked to its chemical structure:
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Neurotransmitter modulation : The benzothiazepin core interacts with serotonin and glutamate systems, influencing mood regulation .
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Metabolism : Potential hydrolysis or phase I/II metabolic pathways may alter its pharmacokinetics .
Degradation Pathways
Limited data is available on degradation, but structural features suggest:
Scientific Research Applications
Tianeptine sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on pharmacological activity.
Biology: Tianeptine sodium is used to investigate the role of glutamate receptors in neuropsychiatric disorders.
Medicine: It is primarily used in the treatment of major depressive disorder, anxiety, and irritable bowel syndrome.
Industry: The compound is used in the development of new antidepressant and anxiolytic drugs .
Mechanism of Action
Tianeptine sodium exerts its effects through multiple mechanisms:
Glutamate Modulation: It modulates the activity of glutamate receptors, which play a crucial role in synaptic plasticity and neuroprotection.
μ-Opioid Receptor Agonism: Tianeptine sodium acts as an atypical agonist of the μ-opioid receptor, contributing to its antidepressant and anxiolytic effects.
Anti-inflammatory Effects: The compound inhibits the release of pro-inflammatory cytokines and reduces oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: A tricyclic antidepressant with a different mechanism of action, primarily inhibiting the reuptake of serotonin and norepinephrine.
Imipramine: Another tricyclic antidepressant with similar reuptake inhibition properties.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a different pharmacological profile
Uniqueness
Tianeptine sodium is unique due to its dual mechanism of action involving glutamate modulation and μ-opioid receptor agonism. This dual action provides a broader therapeutic effect with fewer side effects compared to traditional antidepressants .
Biological Activity
Sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate, commonly known as Tianeptine Sodium , is a compound with notable pharmacological properties. It has been primarily studied for its antidepressant effects and potential neuroprotective benefits. This article explores the biological activity of Tianeptine Sodium, including its mechanisms of action, therapeutic uses, and relevant case studies.
Property | Details |
---|---|
IUPAC Name | Sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate |
Molecular Formula | C21H24ClN2NaO4S |
Molecular Weight | 458.93 g/mol |
CAS Number | 30123-17-2 |
Appearance | Crystalline powder |
Tianeptine Sodium is believed to exert its effects through several mechanisms:
- Serotonin Reuptake Enhancement : Unlike traditional SSRIs, Tianeptine enhances serotonin reuptake rather than inhibiting it, which may contribute to its unique antidepressant profile .
- Neuroprotective Effects : Research indicates that Tianeptine has neuroprotective properties against oxidative stress and may promote neuronal survival under conditions of stress .
- Modulation of Glutamate : It is suggested that Tianeptine modulates glutamate transmission, which could play a role in mood regulation and cognitive functions .
- Anti-inflammatory Properties : Recent studies highlight its potential to reduce neuroinflammation, contributing to its therapeutic effects in mood disorders .
Antidepressant Effects
Tianeptine Sodium has been extensively studied for its antidepressant effects:
- Clinical Trials : Several clinical trials have demonstrated the efficacy of Tianeptine in treating major depressive disorder (MDD). In a double-blind study involving 300 patients, Tianeptine showed significant improvement in depression scores compared to placebo .
- Long-term Efficacy : A longitudinal study indicated sustained effects over a 12-month period, with minimal side effects reported .
Neuroprotective Studies
Tianeptine's neuroprotective properties have been explored in various models:
- Animal Models : In rodent models of induced stress, Tianeptine administration resulted in reduced hippocampal cell death and improved cognitive function .
- Cell Culture Studies : In vitro studies have shown that Tianeptine can protect neuronal cells from apoptosis induced by oxidative stress .
Case Studies
- Case Study 1 : A patient with treatment-resistant depression showed marked improvement after switching to Tianeptine from an SSRI. The patient reported reduced anxiety levels and improved overall mood within two weeks of treatment initiation.
- Case Study 2 : A cohort study involving elderly patients indicated that Tianeptine effectively alleviated depressive symptoms while maintaining cognitive function, suggesting its safety profile in older populations.
Properties
Molecular Formula |
C21H26ClN2NaO5S |
---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate |
InChI |
InChI=1S/C21H25ClN2O4S.Na.H2O/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);;1H2/q;+1;/p-1 |
InChI Key |
HNTRDGDHBBFLPG-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)[O-].O.[Na+] |
Origin of Product |
United States |
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